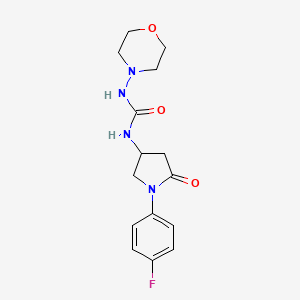

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea

Description

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-fluorophenyl group at the N1 position and a morpholinourea moiety at the C3 position. The morpholinourea substituent contributes hydrogen-bonding capacity and solubility due to its polar tertiary amine and urea functionalities. Its synthesis likely involves multi-step reactions, including palladium-catalyzed cross-couplings or nucleophilic substitutions, given the structural parallels to compounds in the evidence .

Properties

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-morpholin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4O3/c16-11-1-3-13(4-2-11)20-10-12(9-14(20)21)17-15(22)18-19-5-7-23-8-6-19/h1-4,12H,5-10H2,(H2,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRAYWZCRIHYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrrolidinone intermediate, which is then functionalized with a fluorophenyl groupIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .

Chemical Reactions Analysis

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Research indicates that the compound may have therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s binding affinity to certain proteins or enzymes, while the pyrrolidinone and morpholinourea moieties contribute to its overall bioactivity. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidinone Cores

Compound A: 1-(4-Fluorophenyl)-4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone (CAS: 941917-76-6)

- Key Differences: Replaces the morpholinourea group with a pyridinyl-oxadiazole moiety.

- Implications: The oxadiazole ring enhances aromaticity and may improve metabolic stability compared to the urea group.

Compound B : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5 in )

- Key Differences: Features a thiazole-triazole-pyrazole hybrid scaffold instead of pyrrolidinone.

- Implications : The triazole and pyrazole rings introduce additional nitrogen-rich heterocycles, which may enhance metal-binding capacity but reduce solubility compared to the target compound.

Activity-Based Comparisons with Chalcone Derivatives

Chalcones with 4-fluorophenyl substituents () exhibit structure-activity relationships (SAR) relevant to the target compound’s fluorophenyl moiety:

- Cardamonin (IC50: 4.35 μM): Lacks substituents on ring B but has hydroxyl groups on ring A. Substitution with electron-withdrawing groups (e.g., fluorine) at the para position of ring B (as in the target compound) correlates with improved inhibitory activity .

- Compound 2j (IC50: 4.7 μM): Contains bromine (ring A) and fluorine (ring B), demonstrating that electronegative para-substituents enhance potency. This aligns with the target compound’s 4-fluorophenyl group .

Data Tables

Table 1: Structural and Physicochemical Comparison

*LogP estimated via fragment-based methods.

Research Findings and SAR Insights

- Fluorine Substitution : The 4-fluorophenyl group in the target compound mirrors trends in chalcone derivatives (), where fluorine’s electronegativity improves target affinity and metabolic stability .

- Morpholinourea vs. Oxadiazole: The morpholinourea group likely enhances aqueous solubility compared to oxadiazole-based analogues (e.g., Compound A), critical for pharmacokinetics .

- Crystallographic Trends: Compounds with fluorophenyl groups (e.g., ) often exhibit triclinic or monoclinic crystal systems, suggesting predictable packing behaviors for co-crystallization studies .

Biological Activity

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-morpholinourea is a synthetic organic compound with potential pharmacological applications. Its structure features a fluorophenyl group, a pyrrolidinone ring, and a morpholinourea moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 328.3 g/mol. Its IUPAC name is N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-morpholinourea. The presence of the fluorophenyl group may enhance lipophilicity, allowing better membrane permeability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H21FN2O3 |

| Molecular Weight | 328.3 g/mol |

| IUPAC Name | N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-morpholinourea |

| SMILES | C1CN(CCO)CC1N=C(N)C(=O)C2=CC=C(C=C2)F |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in various physiological processes. The fluorophenyl group likely interacts with hydrophobic pockets in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues. These interactions modulate enzyme or receptor activity, impacting several biochemical pathways.

Potential Targets

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease processes, particularly those related to inflammation and pain.

- Receptor Modulation : It may also act on receptors associated with neurotransmission, potentially influencing pain perception and inflammatory responses.

Biological Activity Studies

Preliminary studies have indicated that this compound exhibits significant biological activities:

- Anti-inflammatory Effects : Research suggests that compounds with similar structures may possess anti-inflammatory properties due to their ability to inhibit cyclooxygenase (COX) enzymes.

- Analgesic Properties : The compound's interaction with pain-related pathways suggests potential analgesic effects, making it a candidate for further investigation in pain management therapies.

Case Studies

Several studies have explored the efficacy of related compounds, providing insights into the potential applications of this compound:

- Study on Enzyme Inhibition : A study demonstrated that structurally similar compounds effectively inhibited COX enzymes, resulting in reduced inflammation in animal models .

- Pain Management Trials : Clinical trials involving related fluorinated compounds have shown promise in reducing pain scores in patients with chronic pain conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.